4a',6'-Anhydro-4-tert-butyldimethylsilyl simvastatin is a derivative of simvastatin, which is a widely used antihyperlipidemic agent. This compound is notable for its structural modifications that enhance its stability and bioavailability. Simvastatin itself is derived from lovastatin and functions primarily as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis.
Source: The compound can be synthesized through various methods, often involving modifications to the parent simvastatin structure to improve its pharmacological properties and reduce side effects.
Classification: 4a',6'-Anhydro-4-tert-butyldimethylsilyl simvastatin falls under the class of statins, specifically designed to manage cholesterol levels in patients with hypercholesterolemia.
The synthesis of 4a',6'-anhydro-4-tert-butyldimethylsilyl simvastatin can be achieved through several methodologies. The most common approaches include:
The molecular formula for 4a',6'-anhydro-4-tert-butyldimethylsilyl simvastatin is . Its structure features:
The chemical reactivity of 4a',6'-anhydro-4-tert-butyldimethylsilyl simvastatin can be analyzed through its interactions in biological systems:
The compound's synthesis involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity .
The mechanism by which 4a',6'-anhydro-4-tert-butyldimethylsilyl simvastatin exerts its effects involves:
Clinical studies have shown significant reductions in serum cholesterol levels among patients treated with simvastatin derivatives .
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and quantification of this compound .
4a',6'-Anhydro-4-tert-butyldimethylsilyl simvastatin has several scientific applications:
This compound represents a significant advancement in the field of lipid-lowering therapies, showcasing the importance of chemical modifications in enhancing drug performance.
4a',6'-Anhydro-4-tert-butyldimethylsilyl simvastatin (CAS 125175-64-6) represents a structurally modified derivative of naturally occurring statins, featuring critical alterations to both the lactone ring and hydroxyl group functionalities. This compound maintains the hexahydronaphthalene core characteristic of simvastatin and lovastatin but exhibits two key modifications: the lactone ring has undergone dehydration to form an anhydro structure, and the C4 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. The molecular formula (C31H52O6Si) and molecular weight (548.83 g/mol) reflect these structural changes compared to simvastatin itself (C25H38O5, MW 418.56) [1] [7]. The presence of the TBS group significantly enhances the lipophilic character of the molecule, which profoundly influences its chemical behavior during synthetic processes. This structural modification strategy represents a sophisticated approach to overcoming reactivity challenges during the semi-synthetic production of statin pharmaceuticals, particularly in achieving selective acylation at the C8 position without interference from other functional groups [1] [4].
This compound serves as a crucial intermediate in the multi-step synthesis of simvastatin from natural precursors. The synthetic pathway typically begins with lovastatin (monacolin J), which is isolated from fermentation broths of Aspergillus terreus. The strategic positioning of the TBS protecting group enables selective esterification at the C8 hydroxyl position, which is essential for converting lovastatin into the more potent simvastatin. Without this protection, competing reactions would occur at both hydroxyl groups, leading to undesired diacylated products and significantly reducing process efficiency. The anhydro modification further enhances the reactivity profile of the lactone ring system, facilitating subsequent transformations. Following acylation with 2,2-dimethylbutyryl chloride, the TBS group is selectively removed under mild conditions (typically using fluoride sources), yielding the desired simvastatin structure. This approach demonstrates the compound's pivotal role in enabling regioselective chemistry that would otherwise be challenging to achieve, making it indispensable in industrial statin production [6] [7]. The canonical SMILES representation (CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)OSi(C)C(C)(C)C) precisely captures the molecular connectivity that facilitates these transformations [1].
The development of 4a',6'-Anhydro-4-tert-butyldimethylsilyl simvastatin as a synthetic intermediate emerged during the optimization phase of statin manufacturing in the late 20th century. As the clinical importance of simvastatin grew following its FDA approval in 1991 (brand name Zocor®), efficient synthetic routes became economically imperative. Early synthetic methods faced significant challenges with regioselectivity issues during the side chain esterification step. The introduction of silyl protecting groups represented a breakthrough inspired by broader trends in complex molecule synthesis where protecting group strategies had proven successful. The selection of tert-butyldimethylsilyl protection specifically addressed several critical requirements: adequate steric bulk to prevent over-silylation, sufficient stability to withstand reaction conditions, and facile removal under conditions that wouldn't affect the newly installed ester group. This approach mirrored developments in carbohydrate chemistry, where similar silylation strategies were being employed for selective functionalization of cyclodextrins and other complex sugar molecules [3]. The historical significance of this compound lies in its role in enabling the cost-effective production of simvastatin at industrial scales, making this life-saving medication more accessible to patients worldwide while establishing new paradigms for protecting group applications in process chemistry [2] [5] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9